3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one
Description
3-(4-Chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a bicyclic core (quinolin-4-one) with distinct substituents:
- Position 1: A (2,5-dimethylphenyl)methyl substituent, introducing steric bulk and lipophilicity.
- Position 6: A fluorine atom, enhancing metabolic stability and modulating electronic effects.
This compound is hypothesized to exhibit bioactivity in kinase inhibition or antimicrobial pathways due to structural similarities to other sulfonamide-containing quinolinones .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO3S/c1-15-3-4-16(2)17(11-15)13-27-14-23(24(28)21-12-19(26)7-10-22(21)27)31(29,30)20-8-5-18(25)6-9-20/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQPGHGRUOETFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(2,5-d
Biological Activity
3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound with potential pharmacological applications. Its unique structure and functional groups suggest a variety of biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the available literature on its biological activity, including case studies and relevant data.
Chemical Structure
The compound can be represented by the following IUPAC name:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinolinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study published in the European Journal of Medicinal Chemistry reported that quinoline derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial DNA synthesis .
Anticancer Properties
Research indicates that quinolinone derivatives may possess anticancer properties. A case study involving similar compounds highlighted their ability to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays revealed that these compounds could significantly reduce cell viability in several cancer cell lines, including breast and lung cancers . The mechanism appears to involve the inhibition of specific kinases associated with cell proliferation.
Anti-inflammatory Effects
The sulfonamide group present in this compound is known for its anti-inflammatory properties. Studies have shown that compounds containing sulfonamide moieties can inhibit the production of pro-inflammatory cytokines. For example, a study found that a related sulfonamide compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of DNA synthesis | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Study
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other sulfonylated quinolinones and triazole derivatives. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Sulfonyl Groups: The 4-chlorobenzenesulfonyl group in the target compound enhances electron withdrawal compared to the 4-isopropylbenzenesulfonyl group in , which may reduce metabolic degradation. Position 6 Modifications: The 6-fluoro substituent (target) increases electronegativity and bioavailability relative to the 6-methoxy group in , which may hinder membrane permeability due to steric effects.
Pharmacokinetic Properties :
- The target compound’s lower calculated LogP (4.2 vs. 5.1 for ) suggests improved aqueous solubility, which may enhance bioavailability.
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s synthesis likely follows methods analogous to , involving sulfonylation and alkylation steps under basic conditions. However, fluorination at position 6 may require specialized reagents (e.g., Selectfluor®).
- The fluorine atom may confer resistance to cytochrome P450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
